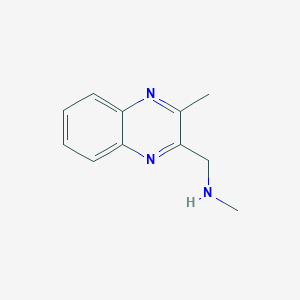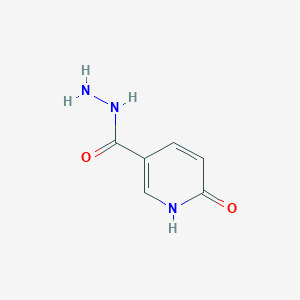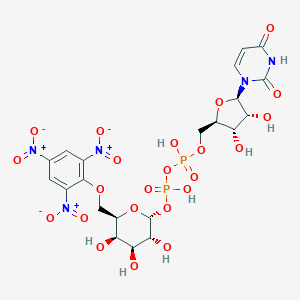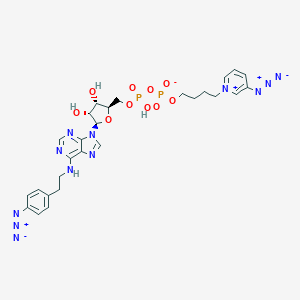
N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” is a chemical compound with the empirical formula C10H11N3 . Its molecular weight is 173.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate resulted in a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives were then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” can be represented by the InChI code: 1S/C10H11N3/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6,11H,7H2,1H3 .Physical And Chemical Properties Analysis
“N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” is a solid compound . Its molecular weight is 173.21 .Safety and Hazards
Future Directions
The future directions for “N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine” and similar compounds could involve further optimization and development as potential anti-cancer and antimicrobial agents . The development of new antimicrobial drugs is urgently needed to overcome the growing problem of drug-resistant microbes .
properties
IUPAC Name |
N-methyl-1-(3-methylquinoxalin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCBARWMCNXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577440 |
Source


|
| Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine | |
CAS RN |
137898-63-6 |
Source


|
| Record name | N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














